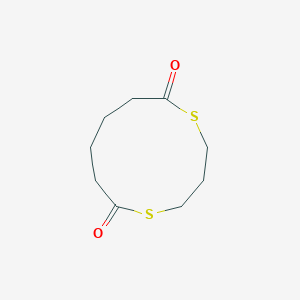
1,5-Dithiacycloundecane-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dithiacycloundecane-6,11-dione is a chemical compound with a unique structure that includes two sulfur atoms and two ketone groups within an eleven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiacycloundecane-6,11-dione typically involves the cyclization of appropriate precursors containing sulfur and carbonyl groups. One common method is the reaction of dithiols with diketones under acidic or basic conditions to form the desired cyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity dithiols and diketones.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Techniques such as distillation or recrystallization to obtain pure product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dithiacycloundecane-6,11-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Dithiacycloundecane-6,11-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,5-Dithiacycloundecane-6,11-dione involves its interaction with various molecular targets. The sulfur atoms can form strong bonds with metal ions, making it useful in catalysis. The ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiacyclohexane: A smaller ring structure with similar sulfur-containing features.
1,3-Dioxacycloundecane: A similar eleven-membered ring but with oxygen atoms instead of sulfur.
1,3-Dithiane: A six-membered ring with two sulfur atoms.
Uniqueness
1,5-Dithiacycloundecane-6,11-dione is unique due to its larger ring size and the presence of both sulfur and ketone groups. This combination provides distinct chemical properties and reactivity compared to smaller or oxygen-containing analogs.
Propriétés
Numéro CAS |
89863-25-2 |
|---|---|
Formule moléculaire |
C9H14O2S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
1,5-dithiacycloundecane-6,11-dione |
InChI |
InChI=1S/C9H14O2S2/c10-8-4-1-2-5-9(11)13-7-3-6-12-8/h1-7H2 |
Clé InChI |
HIZVKYONDRQURO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)SCCCSC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


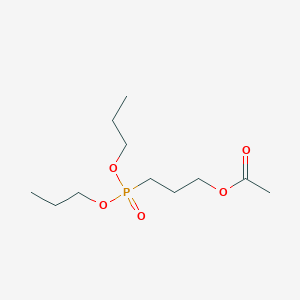

![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
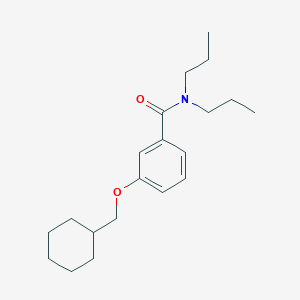
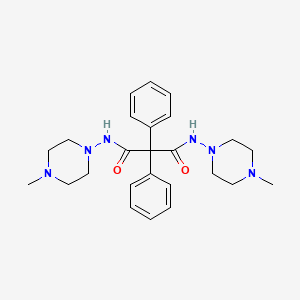
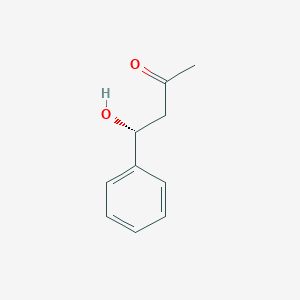
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)

![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
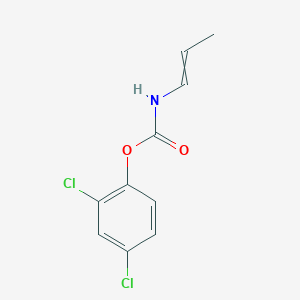
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
